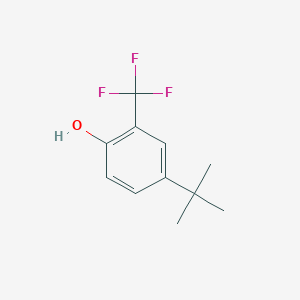
4-Tert-butyl-2-(trifluoromethyl)phenol
Cat. No. B3053995
Key on ui cas rn:
57477-80-2
M. Wt: 218.21 g/mol
InChI Key: XZPXTHKHQONIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04092414
Procedure details


A mixture of 2-trifluoromethylphenol (25 g., 0.15 moles), tert-butyl alcohol (12 g., 0.16 mole), trifluoroacetic acid (100 ml.) and 96% sulfuric acid (2 ml.) is stirred at about 20° C. for 48 hours. The mixture then is evaporated as far as possible under reduced pressure at 35°-40° C. The residue is dissolved in benzene (500 ml.) and the solution is washed with water, saturated NaHCO3 solution and saturated salt brine and dried over anhydrous MgSO4. The dried solution is again evaporated under reduced pressure and the temperature is finally raised to 140°-145° C. under 65 mm. pressure to remove unchanged 2-trifluoromethylphenol. The residue is distilled at 65 mm. after collecting a small fore-run (75% unchanged starting phenol and 25% product), 2-trifluoromethyl-4-(1,1-dimethylethyl)phenol (13.6 g.) is collected at 120°-132° C. as a pale pink oil that is 98% pure by gas liquid chromatography analysis and can be used directly in the next step.




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[C:12](O)([CH3:15])([CH3:14])[CH3:13].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:6]=[CH:5][C:4]=1[OH:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=CC=C1)O)(F)F
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at about 20° C. for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture then is evaporated as far as possible under reduced pressure at 35°-40° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in benzene (500 ml.)
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution is washed with water, saturated NaHCO3 solution and saturated salt brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dried solution is again evaporated under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is finally raised to 140°-145° C. under 65 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pressure to remove unchanged 2-trifluoromethylphenol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled at 65 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after collecting a small fore-run (75% unchanged starting phenol and 25% product), 2-trifluoromethyl-4-(1,1-dimethylethyl)phenol (13.6 g.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected at 120°-132° C. as a pale pink oil that
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C1=C(C=CC(=C1)C(C)(C)C)O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
